1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(3-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(3-chlorophenyl)carbamate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the pyrazole ring and a carbamate group linked to a chlorophenyl moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(3-chlorophenyl)carbamate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. For instance, 1-methyl-5-(trifluoromethyl)-1H-pyrazole can be prepared by reacting 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine under reflux conditions.
Carbamate Formation: The carbamate group can be introduced by reacting the pyrazole derivative with an appropriate isocyanate. In this case, 1-methyl-5-(trifluoromethyl)-1H-pyrazole can be reacted with 3-chlorophenyl isocyanate in the presence of a base such as triethylamine to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(3-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amino derivatives of the pyrazole carbamate.
Substitution: Substituted pyrazole carbamates with various functional groups.
Scientific Research Applications
1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(3-chlorophenyl)carbamate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests or weeds.
Biological Research: The compound is used in studies to understand its interaction with various biological macromolecules, including proteins and nucleic acids.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or disruption of protein function. The chlorophenyl moiety can interact with hydrophobic pockets in target proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Similar pyrazole derivative with a carboxylic acid group instead of a carbamate.
1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: Another pyrazole derivative with a carboxamide group.
3-chlorophenyl isocyanate: A precursor used in the synthesis of the target compound.
Uniqueness
1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(3-chlorophenyl)carbamate is unique due to the combination of its trifluoromethyl group, pyrazole ring, and carbamate linkage. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
[1-methyl-5-(trifluoromethyl)pyrazol-3-yl] N-(3-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3O2/c1-19-9(12(14,15)16)6-10(18-19)21-11(20)17-8-4-2-3-7(13)5-8/h2-6H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCWGAAUQMVJBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)OC(=O)NC2=CC(=CC=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.